molecular formula C21H22FN3O3S B6558166 2-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}-N-[2-(4-fluorophenyl)ethyl]acetamide CAS No. 1040655-18-2

2-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}-N-[2-(4-fluorophenyl)ethyl]acetamide

Cat. No.: B6558166
CAS No.: 1040655-18-2
M. Wt: 415.5 g/mol
InChI Key: UCUKMEBUDSCBJT-UHFFFAOYSA-N
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Description

The compound 2-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}-N-[2-(4-fluorophenyl)ethyl]acetamide features a thiazole core substituted at position 2 with a 2,5-dimethoxyphenylamino group and at position 4 with an acetamide moiety. The acetamide’s nitrogen is further linked to a 2-(4-fluorophenyl)ethyl chain. This structure combines electron-rich aromatic systems (methoxy and fluorine substituents) with a thiazole heterocycle, which is often associated with biological activity, including antimicrobial and antiplasmodial properties .

Properties

IUPAC Name

2-[2-(2,5-dimethoxyanilino)-1,3-thiazol-4-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O3S/c1-27-17-7-8-19(28-2)18(12-17)25-21-24-16(13-29-21)11-20(26)23-10-9-14-3-5-15(22)6-4-14/h3-8,12-13H,9-11H2,1-2H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCUKMEBUDSCBJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC2=NC(=CS2)CC(=O)NCCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole/Acetamide Cores

Compound A : 3-(2,5-Dimethoxyphenyl)-N-[4-(4-(4-fluorophenyl)-2-(3-nitro-4-(((2-nitrophenyl)thio)methyl)phenyl)thiazol-5-yl)pyridin-2-yl]propanamide ()
  • Key Differences :
    • The thiazole ring is substituted at position 5 with a pyridinyl group and at position 2 with a nitro-functionalized phenylthio moiety.
    • The acetamide chain is replaced by a propanamide linker.
Compound B : 2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide ()
  • Key Differences :
    • Lacks methoxy and fluorine substituents; instead, it has two phenyl groups at the acetamide’s α-carbon.
    • The thiazole is substituted at position 2.
  • Crystallography : Exhibits intermolecular N–H···N hydrogen bonds forming R22(8) ring motifs, influencing crystal packing and solubility .
Compound C : N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide ()
  • Key Differences: Replaces the thiazole with a diphenylacetamide group.
  • Crystal Packing : Stabilized by N–H···O hydrogen bonds and weak C–H···O interactions, forming 1D chains .

Analogues with Fluorophenyl/Alkyl Chains

Compound D : N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide ()
  • Key Differences :
    • Replaces thiazole with a dihydrothiadiazole ring.
    • Contains an acetyl group at position 4, altering electronic properties.
  • Activity: Thiadiazole derivatives are known for anticonvulsant and antimicrobial activity, suggesting divergent applications compared to the target compound .
Compound E : 2-({[2-(2,5-dimethoxyphenyl)ethyl]amino}methyl)phenol (25H-NBOH) ()
  • Key Differences: Substitutes the thiazole-acetamide core with a phenolic hydroxyl group and ethylamine linker. Retains the 2,5-dimethoxyphenyl motif, common in psychedelic phenethylamines.
  • Analytical Data : Characterized via GC-MS; lacks the fluorophenyl group, reducing metabolic stability .

Pharmacologically Active Analogues

Compound F : KuSaSch073 ()
  • Structure: Contains a thieno[2,3-b]pyridine core with a 4-fluorophenylcarbamoyl group.
  • Activity : Demonstrates antiplasmodial activity (IC50 < 1 µM), highlighting the role of fluorine in enhancing bioavailability and target binding .

Comparative Data Table

Property Target Compound Compound A Compound B
Core Structure Thiazole-4-yl acetamide Thiazole-5-yl propanamide Thiazole-2-yl diphenylacetamide
Aromatic Substituents 2,5-Dimethoxyphenylamino, 4-fluorophenethyl 3-Nitro-4-(2-nitrophenylthio)phenyl, 4-fluorophenyl Diphenyl, thiazol-2-yl
Synthetic Yield Not reported 40% (after chromatography) Not reported
Crystallographic Data Not available Planar amide group, π-π interactions R22(8) hydrogen-bonded dimers, C–H···π interactions
Biological Activity Presumed antimicrobial (based on structural analogs) Not reported Not reported

Key Findings and Implications

Role of Fluorine : The 4-fluorophenethyl group in the target compound enhances lipophilicity and metabolic stability, a feature shared with antiplasmodial Compound F .

Thiazole vs. Thiadiazole : Replacement of thiazole with thiadiazole (Compound D) or pyridine (Compound A) alters electronic properties and bioactivity profiles .

Crystallographic Trends : Hydrogen-bonding motifs (e.g., R22 rings in Compounds B and C) influence solubility and crystallization behavior, critical for formulation .

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